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A head-to-head comparison reveals Ultra-Performance Liquid Chromatography (UPLC) offers

significant advantages in speed, sensitivity, and resolution over traditional High-Performance

Liquid Chromatography (HPLC) for the critical analysis of impurities in the widely used

antihypertensive drug, Losartan. This guide provides a detailed comparison of the two

techniques, supported by experimental data, to assist researchers, scientists, and drug

development professionals in selecting the optimal method for their analytical needs.

The timely and accurate detection and quantification of impurities in active pharmaceutical

ingredients (APIs) like Losartan is paramount for ensuring drug safety and efficacy.[1][2]

Regulatory bodies worldwide mandate stringent control over impurity levels.[1][2] While HPLC

has long been the workhorse for pharmaceutical analysis, UPLC has emerged as a powerful

alternative, promising enhanced performance.[1]

Performance Comparison: UPLC vs. HPLC
UPLC systems utilize columns with sub-2 µm particles, operating at higher pressures than

HPLC systems. This fundamental difference leads to significant improvements in

chromatographic performance. The primary advantages of UPLC include dramatically reduced

analysis times, leading to higher sample throughput, and decreased solvent consumption,

which offers both cost and environmental benefits. Furthermore, UPLC typically provides

sharper and narrower peaks, resulting in superior resolution and heightened sensitivity for

detecting trace-level impurities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b600979?utm_src=pdf-interest
http://journalwjarr.com/sites/default/files/fulltext_pdf/WJARR-2025-1998.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9156911/
http://journalwjarr.com/sites/default/files/fulltext_pdf/WJARR-2025-1998.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9156911/
http://journalwjarr.com/sites/default/files/fulltext_pdf/WJARR-2025-1998.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the key performance differences between UPLC and HPLC for

Losartan impurity analysis, based on typical method parameters found in published literature.

Performance Metric UPLC HPLC

Analysis Time < 5 minutes 20 - 30 minutes

Resolution
Enhanced separation of

closely eluting impurities

Adequate, but may require

longer run times for complex

separations

Sensitivity (LOD/LOQ)
Lower limits of detection and

quantification

Higher limits of detection and

quantification

Solvent Consumption Significantly lower Higher

Peak Width
Narrower peaks, leading to

better peak capacity
Broader peaks

System Backpressure High (up to 15,000 psi) Lower (typically < 6,000 psi)

Experimental Protocols
Below are representative experimental protocols for the analysis of Losartan and its impurities

using both UPLC and HPLC.

UPLC Method for Losartan and its Impurities
This method is optimized for rapid analysis and high resolution.

Instrumentation: Waters Acquity UPLC system with a PDA detector.

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: Acetonitrile.

Gradient Program:
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0 min: 95% A, 5% B

3 min: 40% A, 60% B

4 min: 10% A, 90% B

5 min: 95% A, 5% B

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Detection Wavelength: 254 nm.

Injection Volume: 2 µL.

Sample Preparation: Dissolve Losartan potassium sample in a 50:50 mixture of water and

acetonitrile to a final concentration of 1 mg/mL.

HPLC Method for Losartan and its Impurities
This method represents a conventional approach to Losartan impurity profiling.[3][4]

Instrumentation: Agilent 1200 series HPLC system with a DAD detector.

Column: Kromasil 100-5C18, 5 µm, 4.6 x 250 mm.[3]

Mobile Phase A: 0.1% Phosphoric acid in Water.[3]

Mobile Phase B: Acetonitrile.[3]

Gradient Program:

0 min: 80% A, 20% B

15 min: 50% A, 50% B

25 min: 20% A, 80% B
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30 min: 80% A, 20% B

Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.[3]

Detection Wavelength: 220 nm.[3]

Injection Volume: 10 µL.

Sample Preparation: Dissolve Losartan potassium sample in a 50:50 mixture of mobile

phase A and B to a final concentration of 1 mg/mL.[3]

Workflow for Losartan Impurity Analysis
The general workflow for analyzing Losartan impurities using either HPLC or UPLC is outlined

in the diagram below. The key difference lies in the chromatographic separation step, where

UPLC offers a much faster and more efficient process.
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Figure 1. General workflow for Losartan impurity analysis comparing HPLC and UPLC

pathways.

Conclusion
For the analysis of impurities in Losartan, UPLC demonstrates clear superiority over traditional

HPLC in terms of speed, sensitivity, and resolution. The significant reduction in analysis time

and solvent consumption makes UPLC a more cost-effective and environmentally friendly

option, while its enhanced separation capabilities ensure more accurate and reliable impurity

profiling. While HPLC remains a robust and widely used technique, laboratories looking to

improve throughput and achieve higher sensitivity should consider transitioning to UPLC for

Losartan impurity analysis. The choice between the two will ultimately depend on the specific

needs and resources of the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journalwjarr.com [journalwjarr.com]

2. Cost-effective, green HPLC determination of losartan, valsartan and their
nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC
[pmc.ncbi.nlm.nih.gov]

3. asianpubs.org [asianpubs.org]

4. ijpsr.com [ijpsr.com]

To cite this document: BenchChem. [UPLC Outpaces HPLC for Losartan Impurity Analysis: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600979#comparison-of-hplc-and-uplc-for-losartan-
impurity-analysis]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b600979?utm_src=pdf-custom-synthesis
http://journalwjarr.com/sites/default/files/fulltext_pdf/WJARR-2025-1998.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9156911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9156911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9156911/
https://asianpubs.org/index.php/ajchem/article/download/16803/16756
https://ijpsr.com/bft-article/a-new-rs-hplc-method-for-simultaneous-estimation-of-impurities-in-losartan-potassium-in-pharmaceutical-dosage-form/
https://www.benchchem.com/product/b600979#comparison-of-hplc-and-uplc-for-losartan-impurity-analysis
https://www.benchchem.com/product/b600979#comparison-of-hplc-and-uplc-for-losartan-impurity-analysis
https://www.benchchem.com/product/b600979#comparison-of-hplc-and-uplc-for-losartan-impurity-analysis
https://www.benchchem.com/product/b600979#comparison-of-hplc-and-uplc-for-losartan-impurity-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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